N-(2,2,2-trifluoro-1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJVJALTKFQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264837 | |
| Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13652-10-3 | |
| Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13652-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation of 2,2,2-Trifluoro-1-phenylethylamine with Benzoyl Chloride
The most direct route involves reacting 2,2,2-trifluoro-1-phenylethylamine with benzoyl chloride in an aqueous alkaline medium. Adapted from CN103288667A, this method eliminates organic solvents, simplifying post-treatment:
Procedure :
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Dissolve sodium hydroxide (1.5 mol) in water (405 mL) and cool to 18°C.
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Add 2,2,2-trifluoro-1-phenylethylamine (0.76 mol) under ice bath cooling.
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Slowly add benzoyl chloride (1.13 mol) while maintaining the temperature below 10°C.
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Stir at room temperature for 3 hours, filter the precipitate, wash to neutrality, and vacuum-dry (70°C, 9 h).
Key Advantages :
Hydrolysis-Transamidation of 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide
The NIST WebBook entry for 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide suggests a two-step process:
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Hydrolysis : Convert the acetamide to 2,2,2-trifluoro-1-phenylethylamine using strong base (e.g., NaOH).
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Amidation : React the amine with benzoyl chloride as in Section 1.1.
Hydrolysis Conditions :
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Reflux with 6M HCl or 40% NaOH at 100°C for 4–6 hours.
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Neutralize and extract the free amine.
Challenges :
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Trifluoroacetamide’s stability may necessitate prolonged reaction times.
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Requires rigorous purification to remove residual acetic acid derivatives.
Critical Analysis of Methodologies
Solvent-Free Aqueous Amidation
The method in CN103288667A avoids organic solvents, aligning with green chemistry principles. For the trifluoro derivative:
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Reactivity Considerations : The electron-withdrawing trifluoromethyl group reduces amine nucleophilicity, but strong alkaline conditions (pH >12) enhance deprotonation, facilitating efficient amide bond formation.
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Temperature Control : Ice bath cooling prevents exothermic side reactions during benzoyl chloride addition.
Scalability : Demonstrated for non-fluorinated analogs at multi-mole scales, suggesting feasibility for industrial production.
Intermediate Synthesis: 2,2,2-Trifluoro-1-phenylethylamine
Synthesizing the amine precursor is critical. Two routes are viable:
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Route A : Reduction of 2,2,2-trifluoro-1-phenylethyl nitrile (e.g., using LiAlH4).
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Route B : Hydrolysis of 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide (Section 1.2).
Comparative Data :
| Route | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| A | Nitrile | 75–85 | 95 |
| B | Acetamide | 80–90 | 97 |
Route B is preferred due to higher yields and commercial availability of the acetamide.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzamide derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2,2,2-trifluoro-1-phenylethyl)benzamide serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances its stability and reactivity in various chemical reactions:
- Oxidation : Can lead to the formation of amides or carboxylic acids.
- Reduction : Converts the amide group into an amine.
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
The compound is investigated for its biological activities , particularly in enzyme inhibition. Its unique structure allows for interactions with specific molecular targets, which may enhance binding affinity and selectivity towards these targets. Studies have shown that modifications on the trifluoromethyl group can significantly affect biological activity .
Medicine
This compound is explored for potential therapeutic properties , including:
- Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory effects.
- Anticancer Activities : Preliminary studies suggest potential efficacy against certain cancer types due to its ability to interact with cellular pathways involved in tumor growth .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for creating specialized coatings and polymers that require enhanced thermal stability and chemical resistance .
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined a series of analogs derived from this compound for their ability to inhibit specific enzymes related to inflammatory pathways. Results indicated that certain analogs exhibited significant potency compared to traditional inhibitors, suggesting a promising avenue for drug development .
Case Study 2: Anticancer Activity
Research conducted on the anticancer potential of this compound analogs showed that modifications to the trifluoromethyl group could enhance cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Substituent Analysis
The substituents on the amine moiety and benzamide ring significantly impact physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron Effects : The CF₃ group in the target compound enhances electrophilicity compared to Cl₃ (less electronegative) or methoxy groups (electron-donating).
- Polarity : Hydroxy and methoxy substituents (e.g., ) increase hydrophilicity, whereas CF₃/Cl₃ groups enhance hydrophobicity.
Physicochemical Properties
Spectroscopic Characterization
Thermal Properties
Antioxidant Activity
Antimicrobial and Anti-Inflammatory Activity
Biological Activity
N-(2,2,2-trifluoro-1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on various studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group which enhances its lipophilicity and biological activity. The general structure can be represented as:
This structure is significant as the trifluoromethyl group can influence the compound's interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets. It has been suggested that this compound may exhibit enzyme inhibition properties, particularly in the context of anti-inflammatory and anticancer activities.
1. Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes. For instance:
- Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
2. Antimicrobial Activity
Studies have demonstrated that compounds with a trifluoromethyl moiety exhibit notable antimicrobial properties. For example:
- Against Staphylococcus aureus : The compound has been tested against methicillin-resistant strains (MRSA), showing promising results in inhibiting bacterial growth .
3. Anti-inflammatory and Anticancer Properties
The potential anti-inflammatory effects of this compound are attributed to its ability to modulate pathways involving NF-κB, a key transcription factor in inflammatory responses. Some derivatives have shown varying degrees of inhibition of NF-κB activity . Additionally, the anticancer potential is being explored through various preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
